Desmopressin S-sulfoxide Mixture
Description
Molecular Formula and Weight Analysis
The molecular characterization of this compound reveals a complex dimeric structure with the molecular formula C₉₂H₁₂₈N₂₈O₂₆S₄ and a molecular weight of 2170.4 g/mol. This formulation represents a significant departure from the parent desmopressin compound, which possesses the molecular formula C₄₆H₆₄N₁₄O₁₂S₂ with a molecular weight of 1069.22 g/mol. The doubling of most atomic constituents suggests that the mixture comprises two desmopressin units linked through oxidative processes involving the sulfur-containing cysteine residues.
Analysis of the elemental composition reveals that the mixture contains 92 carbon atoms, 128 hydrogen atoms, 28 nitrogen atoms, 26 oxygen atoms, and 4 sulfur atoms. The oxygen content increase from 12 atoms in native desmopressin to 26 atoms in the sulfoxide mixture indicates extensive oxidation, particularly affecting the sulfur-containing amino acid residues. This oxidative modification results in an additional molecular weight contribution of approximately 1101 g/mol compared to the parent compound.
| Parameter | Desmopressin | This compound |
|---|---|---|
| Molecular Formula | C₄₆H₆₄N₁₄O₁₂S₂ | C₉₂H₁₂₈N₂₈O₂₆S₄ |
| Molecular Weight (g/mol) | 1069.22 | 2170.4 |
| Carbon Atoms | 46 | 92 |
| Hydrogen Atoms | 64 | 128 |
| Nitrogen Atoms | 14 | 28 |
| Oxygen Atoms | 12 | 26 |
| Sulfur Atoms | 2 | 4 |
The computational analysis indicates that conformer generation for this mixture is disallowed due to excessive atomic count, high flexibility, mixture composition, and numerous undefined stereo centers. This computational limitation reflects the structural complexity inherent in sulfoxide-containing peptide mixtures, where multiple stereochemical configurations can exist simultaneously.
Stereochemical Configuration and Isomeric Forms
The stereochemical complexity of this compound arises from the chiral nature of sulfoxide groups formed during oxidative processes. Sulfoxide formation introduces additional chiral centers at sulfur atoms, creating multiple possible stereoisomers that contribute to the mixture's heterogeneous composition. Research demonstrates that chiral sulfoxides in peptide structures can significantly influence conformational preferences, particularly affecting backbone helicity and overall three-dimensional structure.
The sulfoxide stereochemistry plays a crucial role in determining the biological and chemical properties of the mixture. Studies on related sulfoxide-containing peptides reveal that the sulfur stereochemistry can lock amino acid residues into specific conformational ensembles, particularly affecting the phi-angle values around -120 degrees, which corresponds to parallel beta-sheet type conformations. This conformational constraint extends beyond the immediate sulfoxide-containing residue to influence neighboring amino acid orientations.
The mixture composition reflects the presence of both S-sulfoxide and R-sulfoxide configurations at each oxidized sulfur center. This stereochemical diversity creates a complex mixture where individual components differ in their three-dimensional arrangements while maintaining identical molecular connectivity. The resulting stereoisomeric mixture exhibits distinct nuclear magnetic resonance signatures and potentially different biological activities compared to single stereoisomers.
| Stereochemical Feature | Impact on Structure |
|---|---|
| S-Sulfoxide Configuration | Induces specific backbone conformations |
| R-Sulfoxide Configuration | Alternative conformational preferences |
| Mixed Stereochemistry | Complex mixture of conformers |
| Chiral Center Introduction | Multiple stereoisomeric forms |
Sulfoxide Formation Mechanisms in Desmopressin Derivatives
The formation of sulfoxides in desmopressin derivatives occurs through multiple mechanistic pathways, each involving different reactive oxygen species and reaction conditions. Research indicates that hydrogen peroxide represents one pathway for sulfoxide formation, though kinetic studies reveal that this process exhibits relatively slow reaction rates under physiological conditions. The oxidation of thioether groups to sulfoxides by hydrogen peroxide demonstrates half-lives on the scale of hundreds of hours at pathophysiologically relevant concentrations.
Alternative mechanistic pathways involve superoxide-mediated oxidation processes that proceed significantly faster than hydrogen peroxide-based reactions. Studies demonstrate that sulfur radical cations react with superoxide with rate constants of approximately 2.3 × 10¹¹ M⁻¹s⁻¹, yielding sulfoxide products through persulfoxide intermediates. This mechanism involves direct coupling of superoxide with sulfur radical cations or electron transfer followed by addition of singlet oxygen to nonoxidized sulfide groups.
Hypochlorite-mediated sulfoxide formation represents the most kinetically favorable pathway, with reaction half-lives in the range of seconds to minutes under similar conditions. The oxidation by sodium hypochlorite proceeds through electrophilic attack on the sulfur atom, leading to rapid formation of sulfoxide products. This pathway demonstrates particular efficiency in pharmaceutical processing environments where chlorinated cleaning agents or water treatment chemicals may be present.
| Oxidizing Agent | Rate Constant (M⁻¹s⁻¹) | Half-life | Mechanism |
|---|---|---|---|
| Hydrogen Peroxide | ~10⁻³ | Hundreds of hours | Direct oxidation |
| Superoxide | 2.3 × 10¹¹ | Minutes | Radical coupling |
| Hypochlorite | 10⁴-10⁶ | Seconds | Electrophilic attack |
The mechanistic understanding reveals that acidic degradation conditions can promote sulfoxide formation through specific pathways involving amide linkage cleavage. Nuclear magnetic resonance analysis of degradation products shows the appearance of carboxylic acid signals, indicating that sulfoxide formation may be accompanied by other structural modifications that affect the overall integrity of the peptide backbone.
Comparative Structural Analysis via Nuclear Magnetic Resonance and X-ray Crystallography
Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics of this compound compared to the parent desmopressin compound. Proton nuclear magnetic resonance analysis in dimethyl sulfoxide reveals characteristic signal patterns that distinguish sulfoxide-containing derivatives from unmodified peptides. The intact desmopressin shows triplet signals for six protons of two aliphatic methylene groups at 1.236-1.422 parts per million, while sulfoxide formation introduces additional chemical shift changes reflecting the altered electronic environment around oxidized sulfur centers.
The nuclear magnetic resonance signature of sulfoxide formation includes the appearance of signals corresponding to modified cysteine residues and altered coupling patterns throughout the peptide backbone. Degradation studies demonstrate that sulfoxide formation can be monitored through the disappearance of phenolic hydroxyl signals and the emergence of new resonances corresponding to oxidized sulfur environments. These spectroscopic changes provide definitive evidence for sulfoxide formation and enable quantitative assessment of oxidation extent.
X-ray crystallographic analysis of sulfoxide-containing peptides reveals specific conformational constraints imposed by sulfur oxidation. Research on related sulfoxide-containing macrocyclic peptides demonstrates that sulfoxide groups can induce alpha-helical conformations through specific hydrogen bonding patterns and steric interactions. The crystal structures show that chiral sulfoxides create asymmetric environments that favor particular backbone conformations, influencing both local and global peptide structure.
Comparative structural analysis reveals that sulfoxide formation in desmopressin derivatives leads to increased conformational rigidity compared to the flexible parent compound. The oxidized forms exhibit reduced conformational freedom around the affected cysteine residues, potentially impacting biological activity and stability. Nuclear magnetic resonance coupling constant analysis indicates that sulfoxide formation can lock specific amino acid residues into defined conformational states, particularly affecting phi-angle distributions and backbone dynamics.
| Analytical Method | Structural Information | Key Findings |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Chemical shift patterns | Modified electronic environments |
| ¹³C Nuclear Magnetic Resonance | Carbon framework changes | Oxidized sulfur effects |
| X-ray Crystallography | Three-dimensional structure | Conformational constraints |
| Circular Dichroism | Secondary structure | Alpha-helical induction |
Properties
Molecular Formula |
C₄₈H₆₆N₁₄O₁₅S₂ |
|---|---|
Molecular Weight |
1143.25 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Pharmacokinetic Properties
Stability and Degradation Pathways
- Desmopressin S-Sulfoxide : Lipid matrices (e.g., Peceol®) accelerate burst release (34.3% in glyceride medium vs. 8.0% in fed-state medium without lipids) due to surfactant interactions. Lipase-mediated degradation further modulates release kinetics .
- Demeton-S-Methyl-Sulfoxide : Stable under physiological pH but requires respiratory protection in concentrated forms due to toxicity risks .
- DMSO : Chemically stable but facilitates oxidative degradation of co-formulated drugs .
Pharmacological Efficacy and Toxicity
- Stereochemical Effects :
Research Findings and Data Tables
Table 1: Lipid Composition in Fed-State Media Affecting Desmopressin Release
| Component | Peceol® Composition (%) | Role in Drug Release |
|---|---|---|
| Monoglycerides | 45.8 | Enhance solubilization via micelle formation |
| Diglycerides | 42.2 | Substrate for lipase-mediated hydrolysis |
| Triglycerides | 8.9 | Slow degradation, prolonging drug release |
Table 2: Burst Release of Desmopressin in Different Media
| Medium | Burst Release (% at 0 min) | Lipase Impact |
|---|---|---|
| Fasted State (no lipid) | 4.4 ± 0.9 | Minimal lipid disruption |
| Fed State (no lipid) | 8.0 ± 3.2 | Surfactants increase membrane permeability |
| Milk Medium | 20.0 ± 5.7 | Protein-lipid interactions delay lipase activity |
| Glyceride Medium | 34.3 ± 9.3 | High monoglyceride content accelerates burst release |
Preparation Methods
Reaction Parameters and Optimization
-
Oxidizing Agent : 30% (w/w) H₂O₂, added at a 1:20 volumetric ratio (H₂O₂:desmopressin solution).
-
pH Control : Adjusted to 6.5 using dilute ammonia or acetic acid to prevent peptide degradation.
-
Temperature : Maintained at 2–8°C to minimize side reactions and preserve peptide integrity.
-
Reaction Time : 48 hours under refrigeration ensures complete conversion while avoiding excessive oxidation.
This protocol yields a crude mixture containing 25–40% sulfoxide impurities, contingent on starting material purity and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Purification
Crude reaction mixtures require rigorous purification to isolate S-sulfoxide derivatives. Reverse-phase HPLC with optimized mobile phases achieves high-resolution separation.
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Stationary Phase | Octadecylsilane (C18) bonded silica, 10 µm particles |
| Column Dimensions | 250 mm × 50 mm |
| Mobile Phase A | 0.5% acetic acid, pH 6.5 (ammonia-adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 22–35% B over 50 minutes |
| Flow Rate | Not specified (standardized for column geometry) |
| Detection Wavelength | 220 nm |
Linear gradient elution effectively resolves desmopressin sulfoxide from unreacted peptide and sulfone contaminants, achieving >95% purity in collected fractions. The acetic acid-acetonitrile system enhances selectivity by modulating hydrophobic interactions between the peptide and stationary phase.
Solvent Removal and Concentration Techniques
Post-HPLC fractions undergo solvent evaporation to concentrate sulfoxide impurities. Rotary evaporation under controlled conditions prevents thermal degradation:
This step reduces sample volume by 80–90%, preparing the solution for lyophilization without compromising sulfoxide stability.
Lyophilization and Final Product Characterization
Freeze-drying converts the concentrated solution into a stable powder. Critical lyophilization parameters include:
| Time (h) | Temperature (°C) | Vacuum (MPa) |
|---|---|---|
| 4 | −40 | Atmospheric |
| 25 | −25 | 0 |
| 15 | −5 | 0 |
| 10 | 25 | 0 |
| 5 | 33 | 0 |
This profile ensures gradual sublimation, preventing cake collapse and preserving the sulfoxide’s structural integrity. Post-lyophilization, the product exhibits >95% purity by HPLC and matches the theoretical molecular weight (1084.42 Da) via mass spectrometry.
Analytical Methods for Purity Assessment
HPLC-DAD : Primary purity assessment using the aforementioned chromatographic conditions, with peak area normalization quantifying sulfoxide content.
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and detects oxidative modifications.
Stability Testing : Accelerated aging studies (40°C/75% RH) monitor sulfoxide-to-sulfone conversion rates, critical for shelf-life determination.
Challenges in Synthesis and Stability Considerations
-
Over-Oxidation Risk : Excessive H₂O₂ or elevated temperatures promote sulfone formation, necessitating strict reaction controls.
-
pH Sensitivity : Desmopressin undergoes deamidation at pH >7, requiring precise buffering during oxidation.
-
Lyophilization-Induced Stress : Rapid freezing or high residual moisture (>1%) destabilizes sulfoxides, mandating optimized freeze-drying cycles.
Applications in Pharmaceutical Research
-
Reference Standards : Certified sulfoxide mixtures enable quantification in drug substance batches.
-
Degradation Pathway Mapping : Forced degradation studies identify critical quality attributes for formulation optimization.
-
Excipient Screening : Co-lyoprotectants (e.g., trehalose) are evaluated alongside sulfoxides to enhance stability .
Q & A
Basic: What analytical methods are recommended for characterizing Desmopressin S-sulfoxide mixtures?
Answer:
Characterization should combine chromatographic separation (e.g., HPLC or GC) with spectroscopic validation (UV-Vis, mass spectrometry). For sulfoxide identification, UV absorption at specific wavelengths (e.g., 280 nm for peptide bonds) and mass spectral analysis (using a reference standard) are critical. For example, USP protocols for Desmopressin Acetate recommend dissolving samples in a water-methanol mixture (1:1) and comparing fragmentation patterns against certified standards using high-resolution MS . Ensure solvent purity (e.g., DMSO impurities <0.1% via GC) to avoid interference .
Advanced: How can experimental design account for lipid interactions in Desmopressin S-sulfoxide release studies?
Answer:
Incorporate fed-state simulated intestinal fluids (e.g., FeSSIF-V2) to mimic physiological lipid environments. Use dynamic lipolysis models with lipase enzymes (e.g., Thermomyces lanuginosus lipase at 571–1,142 U/mL) to study release kinetics. Key parameters:
- Lipid composition : Mono-/di-/triglyceride ratios (e.g., 45.8% monoglycerides, 42.2% diglycerides) .
- Surfactant effects : Monitor burst release in lipid-rich media (e.g., 34.3% release in glyceride media vs. 8.0% in lipid-free media) .
- pH control : Maintain pH 6.5 with automated NaOH titration during lipolysis .
Basic: What stability challenges arise in Desmopressin S-sulfoxide formulations?
Answer:
Degradation pathways include oxidation (sulfoxide group sensitivity) and enzymatic cleavage (e.g., α-chymotrypsin in intestinal fluids). Stability testing should:
- Use acidified samples (1 M HCl) post-lipolysis to inhibit enzymatic activity .
- Track degradation constants (k) via HPLC under simulated physiological conditions (e.g., k = 0.02 min⁻¹ in lipolysis media) .
Advanced: How should researchers resolve contradictory data on drug release kinetics across lipid matrices?
Answer:
Contradictions often stem from lipid-surfactant interactions or substrate competition . Mitigation strategies:
- Control experiments : Compare release in lipid-free vs. lipid-rich media (e.g., delayed release in milk medium due to competing lipase substrates) .
- Statistical validation : Apply one-way ANOVA with post-hoc tests (e.g., Newman-Keuls) to assess significance of release differences .
- Data normalization : Account for burst release effects by subtracting baseline values (e.g., 0-minute samples) .
Basic: What pharmacopeial standards apply to Desmopressin-related compounds?
Answer:
Refer to USP-NF monographs for Desmopressin Acetate, which specify:
- Purity thresholds : ≤0.1% total impurities via GC .
- Assay protocols : UV absorption at 280 nm and mass spectral validation using reference standards .
Advanced: How can degradation pathways of Desmopressin S-sulfoxide be modeled in silico?
Answer:
Combine molecular dynamics simulations with experimental validation :
- Degradation constants : Derive k values from in vitro lipolysis data .
- Oxidative susceptibility : Use density functional theory (DFT) to predict sulfoxide reactivity under varying pH/temperature.
- Cross-reference databases : Validate predictions against NIST Chemistry WebBook entries for sulfoxide stability .
Basic: What are best practices for synthesizing Desmopressin S-sulfoxide mixtures?
Answer:
- Oxidation conditions : Use controlled peroxide exposure to convert thioether to sulfoxide.
- Purification : Employ reverse-phase chromatography to isolate sulfoxide from parent compounds.
- Validation : Confirm molar ratios via NMR integration or LC-MS peak area analysis .
Advanced: How to design a robust literature review on sulfoxide mixtures?
Answer:
- Source selection : Prioritize peer-reviewed journals (e.g., The AAPS Journal) and pharmacopeial guidelines (USP-NF) .
- Synthesis frameworks : Organize findings by lipid interaction mechanisms or degradation pathways rather than individual studies .
- Contradiction mapping : Use tables to compare release kinetics across experimental conditions (e.g., lipid type, enzyme concentration) .
Basic: How to validate analytical methods for Desmopressin S-sulfoxide?
Answer:
Follow ICH Q2(R1) guidelines :
- Linearity : Test 80–120% of target concentration.
- Recovery : Spiked samples should yield 95–105% recovery.
- Precision : ≤2% RSD for intraday/interday replicates .
Advanced: What strategies improve reproducibility in sulfoxide mixture studies?
Answer:
- Protocol standardization : Adopt USP methods for DMSO purity testing and lipolysis model parameters .
- Data transparency : Publish raw chromatograms, statistical scripts, and lipase activity units.
- Replication : Independent validation of burst release claims (e.g., 34.3% in glyceride media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
